[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate
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Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate is an organic compound that features a nitrophenyl group, a hydroxyanilino group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate typically involves the esterification of 2-(4-hydroxyanilino)acetic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Packed-bed microreactors with ionic liquid catalysts have been shown to be effective in similar esterification reactions, providing high reaction activity and product selectivity .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate.
Substitution: 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-alkoxyanilino)acetate.
Oxidation: 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-oxoanilino)acetate.
Scientific Research Applications
[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The hydroxyanilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar in structure but with methoxy groups instead of hydroxy and oxo groups.
4-(2-Nitrophenoxy)benzamide: Contains a nitrophenyl group but differs in the presence of a benzamide moiety.
Uniqueness
[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-14-7-3-12(4-8-14)17-9-16(21)24-10-15(20)11-1-5-13(6-2-11)18(22)23/h1-8,17,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQOXXEWGZQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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